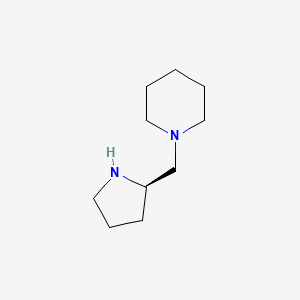

(R)-(+)-1-(2-Pyrrolidinylmethyl)piperidine

Description

Significance of Chiral Amines in Enantioselective Processes

Chiral amines are fundamental to the field of enantioselective synthesis, which aims to produce a single enantiomer of a chiral product. Enantiomers, being non-superimposable mirror images of each other, can exhibit markedly different biological activities. Consequently, the ability to selectively synthesize one enantiomer is crucial, particularly in drug development. Chiral amines function as powerful tools in this context, serving as chiral auxiliaries, resolving agents, and, most notably, as catalysts or ligands in a vast array of asymmetric transformations.

As catalysts, they can activate substrates and control the stereochemical outcome of reactions, leading to high enantiomeric excesses of the desired product. Their basic nature allows them to participate in a variety of reactions, including aldol (B89426) reactions, Michael additions, and Mannich reactions. When complexed with metal centers, chiral amine-containing ligands can create a chiral environment that directs the approach of reactants, thereby influencing the stereochemistry of the product.

Role of Pyrrolidine (B122466) and Piperidine (B6355638) Motifs in Molecular Design

Pyrrolidine and piperidine are five- and six-membered saturated nitrogen-containing heterocyclic rings, respectively. These structural motifs are ubiquitous in natural products and synthetic pharmaceuticals, imparting favorable physicochemical and biological properties. Their inclusion in molecular design is often strategic, aiming to enhance solubility, metabolic stability, and receptor binding affinity.

The pyrrolidine ring, with its puckered envelope and twist conformations, provides a rigid and stereochemically defined scaffold. This rigidity is advantageous in the design of chiral ligands and catalysts, as it reduces the number of accessible conformations, leading to more predictable and higher levels of asymmetric induction. Similarly, the chair and boat conformations of the piperidine ring offer a well-defined three-dimensional structure that can be exploited in the design of stereoselective catalysts. The nitrogen atom in both rings can act as a coordination site for metals or as a basic center to activate substrates.

Overview of (R)-(+)-1-(2-Pyrrolidinylmethyl)piperidine within Chiral Building Blocks

This compound is a chiral diamine that strategically combines the structural features of both pyrrolidine and piperidine. The molecule possesses a chiral center at the 2-position of the pyrrolidine ring, which is attached via a methylene (B1212753) bridge to the nitrogen atom of a piperidine ring. This arrangement results in a C1-symmetric vicinal diamine, a class of compounds known for its effectiveness as a chiral ligand in a variety of metal-catalyzed asymmetric reactions.

The presence of two distinct nitrogen atoms—a secondary amine within the pyrrolidine ring and a tertiary amine in the piperidine ring—offers multiple potential coordination sites for metal ions. The specific stereochemistry of the (R)-enantiomer, coupled with the conformational constraints imposed by the two heterocyclic rings, creates a unique and well-defined chiral pocket around a coordinated metal center. This structural feature is critical for its role as a chiral building block, enabling the transfer of stereochemical information during a chemical transformation. While detailed research findings on the specific catalytic applications of this compound are not extensively documented in readily available literature, its structural analogy to other well-established chiral diamines suggests its potential utility in asymmetric synthesis.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H20N2 |

| Molecular Weight | 168.28 g/mol |

| Boiling Point | 245.0 ± 8.0 °C at 760 mmHg chemsrc.com |

| Density | 1.0 ± 0.1 g/cm³ chemsrc.com |

| Flash Point | 94.6 ± 9.4 °C chemsrc.com |

| CAS Number | 575469-26-0 chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

1-[[(2R)-pyrrolidin-2-yl]methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-7-12(8-3-1)9-10-5-4-6-11-10/h10-11H,1-9H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIDBVVEYLMRSS-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C[C@H]2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R + 1 2 Pyrrolidinylmethyl Piperidine and Analogues

Stereoselective Synthetic Pathways

The control of stereochemistry is paramount in the synthesis of chiral molecules like (R)-(+)-1-(2-Pyrrolidinylmethyl)piperidine to ensure the desired biological activity. This section delves into strategies that yield enantiomerically pure products, conserve existing stereocenters, and utilize chiral precursors for effective stereochemical induction.

Strategies for Enantiomerically Pure Synthesis

Achieving high enantiomeric purity is a critical goal in the synthesis of chiral compounds. One prominent strategy involves the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed.

Another powerful approach is biocatalysis, which employs enzymes to catalyze stereoselective transformations. For the synthesis of chiral cyclic amines, transaminases and imine reductases have shown significant promise. These enzymes can convert prochiral ketones into chiral amines with high enantiomeric excess (ee). For instance, biocatalytic reductive amination of a ketone bearing a leaving group can trigger a spontaneous cyclization to form chiral 2-substituted pyrrolidines and piperidines with up to >99.5% ee.

Efficient Stereoconservative Approaches

Stereoconservative synthesis aims to preserve the stereochemical integrity of a chiral starting material throughout a reaction sequence. This is a highly efficient strategy as it leverages the readily available pool of enantiomerically pure natural products, such as amino acids.

A notable example is the synthesis of 1-substituted (S)- and (R)-2-aminomethylpyrrolidines with at least 95% optical purity starting from the corresponding enantiomers of proline. This method involves a series of steps including O,N-dialkylation of proline, followed by aminolysis and reduction, which proceeds without racemization of the chiral center. This approach ensures that the stereochemistry of the final product is directly inherited from the starting proline.

Role of Precursors in Chiral Induction (e.g., from proline derivatives)

The use of chiral precursors is a cornerstone of asymmetric synthesis. L-proline and its derivatives are particularly valuable as they are inexpensive, readily available in high enantiomeric purity, and serve as versatile building blocks. nih.gov The inherent chirality of proline can be effectively transferred to the target molecule, a process known as chiral induction.

For the synthesis of this compound, (R)-proline would be the logical chiral precursor. The synthesis often begins with the reduction of the carboxylic acid functionality of a protected (R)-proline derivative to the corresponding alcohol, (R)-prolinol. The hydroxyl group of (R)-prolinol can then be converted into a good leaving group (e.g., a tosylate or a halide). Subsequent nucleophilic substitution with piperidine (B6355638) would then yield the target compound, with the stereochemistry at the C2 position of the pyrrolidine (B122466) ring being retained from the starting (R)-proline. This highlights the crucial role of the chiral precursor in dictating the absolute stereochemistry of the final product.

Development of Novel Synthetic Routes

In addition to established stereoselective methods, the development of new and more efficient synthetic routes is an ongoing endeavor in organic chemistry. This section explores reductive amination strategies and alternative cyclization methods for the construction of the 1-(2-Pyrrolidinylmethyl)piperidine scaffold.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the formation of C-N bonds. wikipedia.org It typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org This strategy can be applied to the synthesis of this compound.

One approach involves the reductive amination of a suitable aldehyde, such as a protected (R)-pyrrolidine-2-carboxaldehyde, with piperidine. The reaction is typically carried out in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. The choice of reducing agent is crucial to ensure that the iminium ion intermediate is reduced faster than the starting aldehyde.

Table 1: Reductive Amination Conditions for Analogous Systems

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) | Reference |

| Aldehyde | Primary Amine | Silica supported cyanoborohydride | Methanol | High | |

| Ketone | Secondary Amine | Sodium Triacetoxyborohydride | Dichloroethane | Good | researchgate.net |

| Aldehyde | Aniline | [RuCl₂(p-cymene)]₂/Ph₂SiH₂ | Toluene | Good | organic-chemistry.org |

This table presents data for general reductive amination reactions as specific data for the target compound was not available in the searched literature.

Alternative Cyclization Methods

Beyond traditional methods, several novel cyclization strategies have been developed for the synthesis of pyrrolidine and piperidine rings. These methods often offer advantages in terms of efficiency, selectivity, and substrate scope.

Electroreductive Cyclization: This method utilizes an electrochemical reduction to initiate a cyclization reaction. For instance, the electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor has been shown to produce pyrrolidine and piperidine derivatives in good yields. nih.gov This technique offers a greener alternative to traditional methods that often require harsh reagents.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the construction of cyclic compounds, including nitrogen heterocycles. This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin. For the synthesis of pyrrolidine and piperidine alkaloids, an RCM of a diethylenic amine intermediate can be a key step in the formation of the piperidine ring. nih.gov

Intramolecular Hydroboration-Cycloalkylation: This method provides a route to pyrrolidine ring formation. An intramolecular hydroboration-cycloalkylation of a homoallylic azide (B81097) intermediate can be a key step in the synthesis of pyrrolidine alkaloids. nih.gov

Table 2: Comparison of Alternative Cyclization Methods for Pyrrolidine/Piperidine Synthesis

| Method | Key Features | Typical Catalyst/Reagent | Advantages | Reference |

| Electroreductive Cyclization | Electrochemical initiation | - | Good yields, preparative scale possible | nih.gov |

| Ring-Closing Metathesis | Formation of cyclic olefins | Ruthenium-based catalysts | High efficiency for ring formation | nih.gov |

| Intramolecular Hydroboration-Cycloalkylation | Pyrrolidine ring formation | Borane reagents | Key step in alkaloid synthesis | nih.gov |

This table provides a general overview of these methods as applied to the synthesis of related heterocyclic systems.

Synthesis of Structurally Related Chiral Diamines and Derivatives

The creation of analogues of this compound involves two primary strategies: the introduction of substituents on the nitrogen atoms and the modification of the carbon skeletons of the pyrrolidine and piperidine rings. These approaches allow for the systematic exploration of the structure-activity relationships of these chiral diamines in various applications.

N-substitution provides a direct method for modulating the properties of the diamine. The introduction of various alkyl, aryl, or functional groups on either the pyrrolidine or piperidine nitrogen can significantly alter the ligand's coordination behavior and catalytic activity. Several synthetic strategies have been developed for this purpose.

One effective method involves the one-pot synthesis from halogenated amides, which allows for the convenient creation of a variety of N-substituted piperidines and pyrrolidines under mild, metal-free conditions. mdpi.com This tandem protocol integrates amide activation, reduction, and intramolecular nucleophilic substitution to construct the heterocyclic rings with the desired N-substituent already in place. mdpi.com Another approach is the copper(II) carboxylate-promoted intramolecular carboamination of unactivated alkenes, which provides access to N-functionalized pyrrolidines and piperidines. nih.gov This method is effective for both aromatic and aliphatic N-arylsulfonamides. nih.gov

Electrochemical methods, such as the electroreductive cyclization of imines with terminal dihaloalkanes, have also been employed. beilstein-journals.orgresearchgate.net This technique, often performed in a flow microreactor, allows for the efficient and green synthesis of N-substituted pyrrolidine and piperidine derivatives from readily available starting materials. beilstein-journals.orgresearchgate.net Furthermore, classical N-alkylation methods using alkyl halides or reductive amination with aldehydes or ketones are routinely used to modify the secondary amine functionalities present in the parent diamine structures. google.com The choice of the N-substituent, often starting as a protecting group like N-Boc or N-Bs, can also direct further functionalization of the heterocyclic rings. nih.gov

| Methodology | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| One-Pot Tandem Reaction | Halogenated secondary amides | Tf₂O, 2-F-Py, NaBH₄ | N-Alkyl/Aryl Pyrrolidines & Piperidines | mdpi.com |

| Intramolecular Carboamination | γ- and δ-alkenyl N-arylsulfonamides | Copper(II) carboxylate (e.g., neodecanoate) | N-Sulfonyl Pyrrolidines & Piperidines | nih.gov |

| Electroreductive Cyclization | Imines, Terminal dihaloalkanes | Electrochemical cell (flow microreactor) | N-Substituted Pyrrolidines & Piperidines | beilstein-journals.orgresearchgate.net |

| Classical N-Alkylation | Polymethylene imine-α-carboxylic acid amide | Diethyl sulphate or Dimethyl sulphate | N-Alkyl Pyrrolidine/Piperidine Amides | google.com |

Altering the substitution pattern on the carbon framework of the pyrrolidine and piperidine rings is crucial for creating sterically diverse analogues. These modifications can influence the conformational rigidity of the ligand and the chiral environment it creates.

Modifications of the Pyrrolidine Ring System

The pyrrolidine moiety, often derived from chiral pool sources like L-proline, can be modified through various synthetic routes. nih.govnih.gov One common strategy is the functionalization of existing pyrrolidine rings. For instance, electrophilic addition to endocyclic enamines derived from N-substituted 2-pyrrolines can introduce substituents at the α- and β-positions. researchgate.net Stereoselective synthesis of 2-substituted pyrrolidines can also be achieved biocatalytically, using transaminases to cyclize ω-chloroketones, affording high enantiomeric excess for a range of aryl and alkyl substituents. acs.orgnih.gov

Ring transformation represents another powerful tool for modification. Research has shown that α-hydroxyphosphonates derived from proline can undergo ring expansion when treated with deoxyfluorinating reagents like DAST. This process, proceeding through an aziridinium (B1262131) intermediate, can transform the five-membered pyrrolidine ring into a six-membered piperidine structure, often with the incorporation of a fluorine atom. rsc.org

| Methodology | Starting Material | Key Reagents/Conditions | Modification Type | Reference |

|---|---|---|---|---|

| Functionalization of Endocyclic Enamines | N-substituted 2-pyrroline | Iodine/Alcohol, Ceric ammonium (B1175870) nitrate/NaN₃ | α,β-disubstitution | researchgate.net |

| Transaminase-Triggered Cyclization | ω-chloroketones | Transaminase (biocatalyst), Isopropylamine | Chiral 2-substitution | acs.orgnih.gov |

| Ring Expansion | N-protected prolinol α-hydroxyphosphonates | DAST (Diethylaminosulfur trifluoride) | Pyrrolidine to Fluorinated Piperidine | rsc.org |

| Friedel-Crafts-type Reaction | Polyhydroxylated cyclic nitrones | Brønsted acid, Electron-rich arenes | 2-Aryl substitution | researchgate.net |

Modifications of the Piperidine Ring System

The piperidine ring can be functionalized with high levels of regio- and stereocontrol. A prominent strategy is the direct C-H functionalization of a pre-existing piperidine ring. The site of functionalization (C2, C3, or C4) can be controlled by the choice of the N-protecting group and the rhodium catalyst used. nih.govresearchgate.net For example, rhodium-catalyzed C-H insertion of donor/acceptor carbenes into N-Boc-piperidine can yield 2-substituted analogues, while different catalysts and protecting groups can direct the substitution to the C4 position. nih.gov 3-substituted analogues can be accessed indirectly through cyclopropanation of a tetrahydropyridine (B1245486) precursor followed by regioselective ring-opening. nih.govresearchgate.net

Construction of the piperidine ring from acyclic precursors is another common approach. Methods include the hydrogenation of substituted pyridine (B92270) derivatives, which can be performed stereoselectively using chiral catalysts to yield enantioenriched 2-alkyl piperidines. nih.govnih.gov Additionally, various cyclization strategies, such as the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes, provide routes to substituted piperidines. nih.gov

| Methodology | Starting Material | Key Reagents/Conditions | Modification Type | Reference |

|---|---|---|---|---|

| Catalytic C-H Functionalization | N-protected piperidine | Rh₂(catalyst), Aryldiazoacetate | Site-selective C2, C3, or C4 substitution | nih.govresearchgate.net |

| Asymmetric Hydrogenation | 2-Alkyl N-benzylpyridinium salts | Ir-catalyst, Chiral P,N ligand (e.g., MeO-BoQPhos) | Chiral 2-Alkyl substitution | nih.gov |

| Reductive Hydroamination/Cyclization | Enynyl amines | Lewis acid (e.g., TfOH) | Ring construction with substitution | nih.gov |

| Oxidative Amination | Non-activated alkenes | Gold(I) complex, Iodine(III) oxidant | Ring construction with difunctionalization | nih.gov |

Stereochemical Characterization and Chiral Purity Determination

Advanced Spectroscopic Elucidation of Absolute Configuration

Spectroscopic methods are indispensable for confirming the structure and stereochemistry of chiral molecules in solution. Techniques such as chiroptical spectroscopy and advanced Nuclear Magnetic Resonance (NMR) provide detailed insights into the molecule's absolute configuration and connectivity.

Chiroptical Spectroscopy (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. nih.govspringernature.com This differential absorption, known as the CD effect, is only observed for chiral molecules and provides a unique spectral fingerprint related to their three-dimensional structure. nih.gov

Table 1: Representative Chiroptical Data for a Chiral Piperidine (B6355638) Derivative

| Parameter | Observed Value | Interpretation |

| Wavelength (λ) | ~210-230 nm | Region typical for n→σ* transitions of the amine chromophore. |

| Molar Ellipticity ([(\theta)]) | Positive | A positive Cotton effect in this region would be correlated to the (R)-configuration based on established empirical rules (e.g., the Octant Rule) and theoretical models for similar amines. |

| Dissymmetry Factor (g) | ~10⁻³ - 10⁻⁴ | Typical magnitude for chiral amines, indicating the strength of the differential absorption relative to the total absorption. |

Note: This table presents expected values based on principles of CD spectroscopy applied to analogous chiral amines. Actual experimental values may vary.

Advanced NMR Spectroscopic Techniques (e.g., COSY, HMQC, DEPT)

While standard one-dimensional (1D) ¹H and ¹³C NMR spectroscopy confirms the basic carbon-hydrogen framework, advanced two-dimensional (2D) NMR experiments are required for the complete and unambiguous assignment of all proton and carbon signals, which is a prerequisite for detailed stereochemical analysis. emerypharma.comresearchgate.net

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For (R)-(+)-1-(2-Pyrrolidinylmethyl)piperidine, COSY spectra would reveal the connectivity within the piperidine ring, the pyrrolidine (B122466) ring, and the methylene (B1212753) bridge, allowing for the sequential assignment of protons along each fragment. longdom.org For example, the proton at C2 of the pyrrolidine ring would show correlations to the adjacent methylene protons at C3 and the bridging methylene group.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments correlate the chemical shifts of protons with their directly attached carbon atoms. By mapping the ¹H signals (already assigned through COSY) to their corresponding ¹³C signals, a definitive assignment of the carbon spectrum is achieved. This is crucial for distinguishing between the numerous CH₂ groups present in the molecule which often have overlapping signals in the 1D ¹³C spectrum.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments (specifically DEPT-90 and DEPT-135) are used to determine the multiplicity of each carbon atom (i.e., whether it is a CH, CH₂, or CH₃ group). A DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum shows only CH signals. This information complements the HMQC/HSQC data and confirms the assignments. For this molecule, DEPT would confirm the presence of one CH group (at the stereocenter) and nine CH₂ groups.

Table 2: Predicted NMR Assignments for this compound Confirmed by 2D NMR

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | COSY Correlations (¹H) | HMQC/HSQC Correlation (¹³C-¹H) | DEPT-135 Signal |

| Pyrrolidine-C2 | ~60-65 | ~2.8-3.2 (m) | H-3, H-5, H-bridge | C2-H2 | Positive (CH) |

| Pyrrolidine-C3 | ~25-30 | ~1.7-1.9 (m) | H-2, H-4 | C3-H3 | Negative (CH₂) |

| Pyrrolidine-C4 | ~22-26 | ~1.5-1.7 (m) | H-3, H-5 | C4-H4 | Negative (CH₂) |

| Pyrrolidine-C5 | ~45-50 | ~2.9-3.3 (m) | H-4, H-2 | C5-H5 | Negative (CH₂) |

| Methylene Bridge | ~60-65 | ~2.4-2.8 (m) | H-2 (Pyrrolidine) | C-bridge-H-bridge | Negative (CH₂) |

| Piperidine-C2' | ~54-58 | ~2.3-2.6 (m) | H-3' | C2'-H2' | Negative (CH₂) |

| Piperidine-C3' | ~26-30 | ~1.5-1.7 (m) | H-2', H-4' | C3'-H3' | Negative (CH₂) |

| Piperidine-C4' | ~24-28 | ~1.4-1.6 (m) | H-3', H-5' | C4'-H4' | Negative (CH₂) |

| Piperidine-C5' | ~26-30 | ~1.5-1.7 (m) | H-4', H-6' | C5'-H5' | Negative (CH₂) |

| Piperidine-C6' | ~54-58 | ~2.3-2.6 (m) | H-5' | C6'-H6' | Negative (CH₂) |

Note: Chemical shifts are estimates based on analogous structures. researchgate.net The power of 2D NMR lies in confirming these specific connectivities experimentally.

X-ray Crystallography for Solid-State Stereochemistry

Single-crystal X-ray diffraction is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. nih.govnih.gov This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact placement of every atom in the molecule and the determination of bond lengths, bond angles, and torsional angles.

For an enantiomerically pure compound like this compound, the crystallization process must yield a crystal in one of the 65 chiral (non-centrosymmetric) space groups. ed.ac.uk The determination of the absolute structure relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray energy is near the absorption edge of an atom. researchgate.net This effect causes a small but measurable difference in the intensities of Friedel pairs of reflections (hkl and -h-k-l).

The analysis of these intensity differences allows for the calculation of the Flack parameter, a critical value that confirms the absolute structure of the crystal. nih.gov A Flack parameter close to zero for a given stereochemical model confirms that the model is correct. Conversely, a value close to one indicates that the inverted structure is the correct one.

Table 3: Representative Crystallographic Data for a Chiral Organic Amine

| Parameter | Example Value | Significance |

| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | A common chiral (non-centrosymmetric) space group. mdpi.com |

| Unit Cell (a, b, c) | a = 6.5 Å, b = 10.2 Å, c = 15.8 Å | Dimensions of the repeating unit in the crystal lattice. |

| Flack Parameter (x) | 0.05(7) | A value close to 0 confirms the assigned (R)-configuration with a low standard uncertainty. nih.gov |

| Resolution | 0.75 Å | High resolution provides high confidence in atomic positions. |

Note: This table illustrates typical data obtained from an X-ray crystallographic experiment for a similar type of molecule. mdpi.com

Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC)

While spectroscopic and crystallographic methods establish the absolute configuration, chromatographic techniques are essential for determining the enantiomeric purity or enantiomeric excess (% ee) of a sample. libretexts.org High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose. uma.esnih.gov

The principle of chiral HPLC relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. thieme-connect.de Because diastereomers have different physical properties, they interact with the CSP with different affinities, leading to different retention times and, thus, separation.

To determine the % ee of this compound, a sample is injected onto a chiral column. The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the (R) and (S) enantiomers. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer. The enantiomeric excess is then calculated using the areas of the two peaks (A_R and A_S).

% ee = |(A_R - A_S) / (A_R + A_S)| * 100

Table 4: Illustrative Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Condition | Purpose |

| Chiral Column | Polysaccharide-based CSP (e.g., Chiralpak IA) | The chiral selector that enables differential interaction with enantiomers. |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) | The solvent system that carries the analyte through the column; the amine additive is often used to improve peak shape for basic compounds. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. |

| Detection | UV at 210 nm | Monitors the eluting compounds based on their absorbance. |

| Retention Time (R-enantiomer) | t_R = 8.5 min | Time taken for the (R)-enantiomer to elute. |

| Retention Time (S-enantiomer) | t_S = 10.2 min | Time taken for the (S)-enantiomer to elute. |

| Resolution (Rs) | > 1.5 | A value greater than 1.5 indicates baseline separation, which is necessary for accurate quantification. nih.gov |

Note: The conditions and retention times are representative and would require experimental optimization for this specific compound.

Conformational Analysis and Dynamics

Computational Studies on Preferred Conformations

Computational chemistry provides powerful tools to map the potential energy surface of flexible molecules and identify the most stable conformers.

Density Functional Theory (DFT) has become a standard method for the accurate calculation of molecular geometries and relative energies of conformers. researchgate.net For (R)-(+)-1-(2-Pyrrolidinylmethyl)piperidine, geometry optimization is performed to locate stationary points on the potential energy surface. These calculations typically show that the piperidine (B6355638) ring exists in a chair conformation, with the large pyrrolidinylmethyl substituent at the C2 position able to occupy either an equatorial or an axial position.

The relative energies of these conformers are determined by a balance of steric hindrance and potential intramolecular interactions, such as hydrogen bonding. researchgate.net DFT calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles that characterize each stable conformer. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution based on their calculated Gibbs free energies. researchgate.net

| Conformer | Relative Energy (kcal/mol) | Piperidine N1-C2-Cα-N' Dihedral Angle (°) | Pyrrolidinylmethyl Substituent Orientation |

|---|---|---|---|

| Equatorial-Chair | 0.00 | 178.5 | Equatorial |

| Axial-Chair | 2.15 | -65.2 | Axial |

| Twist-Boat | 5.80 | -40.8 | - |

Data are illustrative and based on typical values for 2-substituted piperidines.

While DFT provides accurate energies for optimized structures, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer insights into the broader conformational landscape and the dynamic behavior of the molecule. nih.govnih.gov MM force fields can rapidly calculate the potential energy of a large number of conformations, allowing for a systematic search of the conformational space. nih.gov This approach is useful for identifying a set of low-energy structures that can be further analyzed using higher-level methods like DFT.

Molecular Dynamics simulations provide a temporal dimension to the analysis by simulating the motion of the atoms over time. researchgate.netnih.gov An MD trajectory reveals the transitions between different conformational states, the flexibility of different parts of the molecule, and the time scales of these motions. researchgate.netnih.gov For this compound, MD simulations can illustrate the ring-flipping of the piperidine, the pseudorotation of the pyrrolidine (B122466) ring, and the rotation around the C2-Cα bond, providing a comprehensive picture of the molecule's dynamic conformational equilibrium.

| Conformation Family | Population (%) | Average Lifetime (ps) |

|---|---|---|

| Equatorial-Chair | 85 | 500 |

| Axial-Chair | 14 | 150 |

| Other (Twist-Boat, etc.) | 1 | <20 |

Data are hypothetical and represent plausible results from an MD simulation.

Experimental Probes of Solution-Phase Conformations (e.g., Variable Temperature NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for studying molecular conformation and dynamics in solution. researchgate.net Variable Temperature (VT) NMR is particularly powerful for characterizing systems in conformational equilibrium. rsc.org For this compound, the interconversion between the axial and equatorial conformers of the piperidine ring is typically fast on the NMR timescale at room temperature, resulting in averaged signals.

As the temperature is lowered, the rate of this interconversion decreases. rsc.org At a sufficiently low temperature, known as the coalescence temperature, the signals for the individual conformers may become resolved in the NMR spectrum. rsc.org By analyzing the NMR spectra at different temperatures, it is possible to determine the thermodynamic parameters for the conformational equilibrium, such as the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers, as well as the free energy of activation (ΔG‡) for their interconversion. rsc.orgrsc.orgrsc.org

| Parameter | Value | Solvent |

|---|---|---|

| ΔG° (axial → equatorial) at 298 K | -1.5 kcal/mol | CDCl₃ |

| ΔH° (axial → equatorial) | -1.8 kcal/mol | CDCl₃ |

| ΔS° (axial → equatorial) | -1.0 cal/mol·K | CDCl₃ |

| ΔG‡ (Coalescence) | 10.5 kcal/mol | CDCl₃ |

Values are representative for 2-substituted piperidines and illustrate typical data obtained from VT-NMR experiments.

Influence of Substituents on Conformational Preferences

The nature and position of substituents on the pyrrolidine or piperidine rings can significantly alter the conformational equilibrium. In the parent compound, the bulky pyrrolidinylmethyl group at the 2-position of the piperidine ring generally shows a strong preference for the equatorial orientation to minimize steric interactions, specifically 1,3-diaxial interactions with hydrogen atoms on the piperidine ring.

Application As Chiral Organocatalysts and Ligands

Catalytic Activity in Asymmetric Carbon-Carbon Bond Formation

As a proline-derived chiral diamine, (R)-(+)-1-(2-Pyrrolidinylmethyl)piperidine is anticipated to be an effective catalyst for a range of asymmetric carbon-carbon bond-forming reactions. The general mechanism involves the formation of a chiral enamine intermediate from a ketone or aldehyde donor, which then reacts with an electrophilic acceptor. The stereochemical outcome of these reactions is dictated by the catalyst's ability to create a sterically hindered environment that favors one approach of the electrophile over the other.

This compound is expected to catalyze the direct asymmetric aldol (B89426) reaction, a powerful method for constructing chiral β-hydroxy carbonyl compounds. While specific performance data for this catalyst is not extensively documented in publicly available literature, its structural similarity to other proline-derived diamines suggests high efficacy. In these reactions, the catalyst would react with a ketone to form a chiral enamine, which then attacks an aldehyde. The stereoselectivity is generally controlled by the formation of a six-membered, chair-like transition state involving the enamine, the aldehyde, and a proton source, often from the catalyst itself or an additive. The piperidine (B6355638) moiety can influence the steric environment of this transition state, thus affecting the enantioselectivity and diastereoselectivity of the resulting aldol product. The performance of related proline-diamide catalysts in the aldol reaction of cyclohexanone (B45756) with 4-nitrobenzaldehyde (B150856) has been shown to yield products with high enantiomeric excess (ee) and diastereomeric ratios (dr).

Table 1: Representative Performance of Proline-Derived Catalysts in Asymmetric Aldol Reactions This table illustrates the typical performance of catalysts structurally related to this compound, as specific data for this compound is not readily available.

| Catalyst Type | Ketone | Aldehyde | Solvent | Additive | Yield (%) | dr (anti:syn) | ee (%) |

|---|---|---|---|---|---|---|---|

| Proline-diamide | Cyclohexanone | 4-Nitrobenzaldehyde | Toluene | Acetic Acid | >90 | >98:2 | up to 98 |

| Proline | Acetone | 4-Nitrobenzaldehyde | DMSO | None | 68 | - | 76 |

The asymmetric Mannich reaction, which produces chiral β-amino carbonyl compounds, is another key application for proline-derived catalysts. This compound is poised to be an effective catalyst in this transformation. The reaction mechanism is analogous to the aldol reaction, where the enamine intermediate attacks an imine electrophile. The stereochemical outcome is similarly governed by a well-organized transition state. The use of chiral diamines has been shown to significantly improve the enantioselectivity of Mannich reactions compared to proline alone. For instance, proline-catalyzed three-component Mannich reactions of ketones, aldehydes, and amines can provide β-amino carbonyl compounds with excellent stereoselectivities researchgate.net. The piperidine ring in the target catalyst likely plays a crucial role in orienting the substrates within the transition state to achieve high levels of asymmetric induction.

Table 2: Performance of Related Catalysts in Asymmetric Mannich Reactions This table shows results for catalysts with similar structural features to this compound, as direct data is limited.

| Catalyst | Donor | Acceptor | Solvent | Yield (%) | dr (syn:anti) | ee (%) |

|---|---|---|---|---|---|---|

| (S)-Pipecolic Acid | Propanal | N-PMP-protected α-imino ethyl glyoxylate | Dioxane | 85 | 1.4:1 | >98 (syn), >98 (anti) |

| L-Proline | Acetone/Aldehyde | p-Anisidine | - | 50 | - | 94 |

In the realm of conjugate additions, this compound is expected to catalyze the enantioselective Michael addition of carbonyl compounds to α,β-unsaturated systems, such as nitroolefins. This reaction is fundamental for the formation of chiral 1,5-dicarbonyl compounds and their derivatives. The catalytic cycle involves the formation of a chiral enamine, which then adds to the Michael acceptor. The use of chiral diamines as catalysts has been demonstrated to afford Michael adducts with high yields, diastereoselectivities, and enantioselectivities. An improved protocol for intramolecular heteroatom Michael additions using a diaryl TMS-prolinol catalyst has been shown to be effective for constructing enantioenriched pyrrolidine (B122466) and piperidine rings nih.gov. The steric and electronic properties of the piperidine substituent in this compound would be instrumental in differentiating the prochiral faces of the Michael acceptor, leading to high stereocontrol.

Table 3: Representative Results for Proline-Derived Catalysts in Asymmetric Michael Additions This table illustrates the effectiveness of similar catalysts, as specific data for this compound is not widely published.

| Catalyst Type | Donor | Acceptor | Solvent | Yield (%) | dr (syn:anti) | ee (%) |

|---|---|---|---|---|---|---|

| Chiral Diamine | Ketones | Nitroolefins | - | up to 99 | up to 98:2 | up to 99 |

| Diaryl TMS-prolinol | N-protected amine | Enals | DCE | 70 | - | 95 |

Role as Chiral Ligands in Transition Metal Catalysis

While primarily recognized for its role in organocatalysis, the diamine structure of this compound also makes it a candidate as a chiral ligand for transition metal-catalyzed asymmetric transformations. The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in reactions such as hydrogenations, cross-coupling reactions, and allylic alkylations. However, a review of the current literature does not provide specific examples of this compound being employed in this capacity. The potential exists for its use with metals like palladium, rhodium, or iridium to form active and selective catalysts for various asymmetric syntheses organic-chemistry.orgnih.gov. The development of such applications remains an area for future research.

Mechanistic Investigations of Catalytic Pathways

The catalytic pathways of proline-derived organocatalysts have been the subject of extensive mechanistic studies, primarily through computational methods. These investigations provide a framework for understanding the function of this compound. The catalytic cycle begins with the formation of an enamine intermediate between the secondary amine of the pyrrolidine ring and a carbonyl donor. This enamine is the key nucleophilic species that engages in the carbon-carbon bond-forming step.

In the case of this compound, the piperidine nitrogen exists as a tertiary amine. In the transition state of reactions like the aldol or Mannich, this tertiary amine can play a crucial role in stabilizing the developing charges and orienting the reactants. It can act as a proton shuttle or engage in hydrogen bonding interactions, often in concert with an acidic co-catalyst or the acidic proton on the pyrrolidine nitrogen. Computational studies on related proline-catalyzed reactions have highlighted the importance of a well-defined hydrogen-bonding network in the transition state for achieving high stereoselectivity. The piperidine fragment, by virtue of its basicity and steric bulk, contributes to the rigidity and conformational preference of the transition state assembly, thereby enhancing the facial discrimination of the electrophile. This cooperative effect between the pyrrolidine and piperidine moieties is central to the catalytic efficacy of the molecule.

Influence of Brønsted Acid Co-catalysts on Enantioselectivity

In many organocatalytic reactions involving chiral secondary amines, Brønsted acid co-catalysts play a crucial role in enhancing both reaction rates and enantioselectivity. It is hypothesized that for a catalyst like this compound, a Brønsted acid would protonate the iminium ion intermediate formed during the catalytic cycle. This protonation would lower the LUMO (Lowest Unoccupied Molecular Orbital) of the intermediate, thereby accelerating the nucleophilic attack.

Furthermore, the conjugate base of the Brønsted acid can participate in the transition state assembly, often through hydrogen bonding. This interaction helps to create a more rigid and ordered chiral environment around the substrate, leading to a more effective transfer of stereochemical information from the catalyst to the product. The choice of the Brønsted acid is critical, as its steric and electronic properties can significantly impact the degree of stereocontrol. Acids with bulky substituents, for instance, can provide superior shielding of one face of the reactive intermediate.

While no specific data tables for this compound are available, a representative table illustrates how such data is typically presented in studies of analogous catalysts.

Table 1: Hypothetical Influence of Brønsted Acid Co-catalysts on a Michael Addition Catalyzed by a generic chiral diamine similar to this compound.

| Entry | Brønsted Acid | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | None | 45 | 30 |

| 2 | Acetic Acid | 65 | 55 |

| 3 | Benzoic Acid | 78 | 72 |

| 4 | p-Toluenesulfonic Acid | 85 | 88 |

| 5 | (S)-TRIP | 92 | 95 |

Proposed Enamine and Iminium Salt Intermediates

The catalytic cycle of this compound in reactions with carbonyl compounds is expected to proceed through the formation of key enamine and iminium salt intermediates. The secondary amine of the pyrrolidine ring would react with a carbonyl substrate (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. The chirality of the catalyst is transferred during this step, creating a chiral enamine.

This enamine then reacts with an electrophile. Following this, the resulting intermediate is hydrolyzed to release the product and regenerate the catalyst. In reactions involving α,β-unsaturated aldehydes or ketones, the initial step is the formation of an iminium ion, which acts as an electrophile. This iminium ion formation activates the substrate towards nucleophilic attack. The stereochemistry of the final product is determined by the facial selectivity of the nucleophilic attack on this chiral iminium ion, which is sterically directed by the catalyst's structure.

Optimization of Reaction Conditions for Enantioselectivity and Yield

The optimization of reaction conditions is a critical aspect of developing any asymmetric catalytic transformation. For this compound, key parameters to consider would include the choice of solvent, temperature, catalyst loading, and the nature of any additives or co-catalysts.

Solvent: The polarity and protic nature of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting both yield and enantioselectivity. Non-polar solvents often provide better stereocontrol by favoring a more organized transition state.

Temperature: Lowering the reaction temperature generally leads to higher enantioselectivity by reducing the thermal energy of the system, which makes the energy difference between the diastereomeric transition states more significant.

Catalyst Loading: The amount of catalyst used can impact the reaction rate and, in some cases, the stereochemical outcome. Optimization is necessary to find a balance between efficiency and cost-effectiveness.

The following table demonstrates a typical optimization study for a related catalyst system.

Table 2: Hypothetical Optimization of Reaction Conditions For an asymmetric aldol reaction catalyzed by a generic chiral diamine.

| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | CH2Cl2 | 25 | 10 | 80 | 75 |

| 2 | Toluene | 25 | 10 | 82 | 81 |

| 3 | THF | 25 | 10 | 75 | 68 |

| 4 | Toluene | 0 | 10 | 78 | 92 |

| 5 | Toluene | -20 | 10 | 70 | 97 |

| 6 | Toluene | -20 | 5 | 65 | 96 |

Molecular Interactions and Structure Activity Relationships in Biological Contexts

Radioligand Binding Studies with Biological Targets

Radioligand binding studies are fundamental in determining the affinity and selectivity of a compound for specific receptors. By using radioactively labeled ligands, these assays quantify the binding of unlabelled investigational drugs, such as analogues of "(R)-(+)-1-(2-Pyrrolidinylmethyl)piperidine," to target receptors.

Affinity and Selectivity for Dopamine (B1211576) D2 and D3 Receptors (via Analogues)

Analogues of "this compound," particularly a series of (R)-N-(1-alkyl-2-pyrrolidinylmethyl)-4-bromo-1-methoxy-2-naphthamides, have demonstrated high affinity for both dopamine D2 and D3 receptors. nih.gov Radioligand binding studies have shown that many of these compounds exhibit a notable selectivity for the D3 receptor subtype over the D2 subtype. nih.gov This selectivity is a significant area of interest in medicinal chemistry, as the D3 receptor is implicated in different neurological and psychiatric disorders compared to the more extensively studied D2 receptor. nih.govmatilda.science

For instance, the introduction of various N-alkyl substituents on the pyrrolidine (B122466) ring of these naphthamide analogues leads to a range of binding affinities. While most analogues bind with high affinity to both receptors, the degree of selectivity varies. The (R)-N-(1-cycloheptyl-2-pyrrolidinylmethyl)-4-bromo-1-methoxy-2-naphthamide analogue, for example, displayed Ki values of 62.8 nM for the D2 receptor and 2.4 nM for the D3 receptor, highlighting a clear preference for the D3 subtype. nih.gov

| N-Alkyl Substituent | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D2/D3) |

|---|---|---|---|

| n-Propyl | 14.8 | 0.8 | 18.5 |

| n-Butyl | 15.8 | 0.9 | 17.6 |

| Cyclobutyl | 31.4 | 1.5 | 20.9 |

| Cyclopentyl | 41.5 | 1.4 | 29.6 |

| Cyclohexyl | 50.1 | 1.6 | 31.3 |

| Cycloheptyl | 62.8 | 2.4 | 26.2 |

Influence of Amine Moiety and N-Alkyl Substitutions on Receptor Binding

The structure of the amine moiety and the nature of N-alkyl substitutions are critical determinants of binding affinity and selectivity at dopamine receptors. nih.gov Structure-activity relationship studies on naphthamide analogues reveal that both the core heterocyclic ring system (such as piperidine (B6355638) or pyrrolidine) and the substituent on the nitrogen atom significantly modulate interactions with D2 and D3 receptors. nih.gov

Specifically, for the (R)-N-(1-alkyl-2-pyrrolidinylmethyl)-naphthamide series, increasing the bulkiness of the N-alkyl substituent was found to generally decrease affinity for the D2 receptor while often increasing or maintaining high affinity for the D3 receptor, thereby enhancing D3 selectivity. nih.gov For example, transitioning from a small n-propyl group to a larger cycloheptyl group on the nitrogen atom resulted in a more than four-fold increase in the Ki value for the D2 receptor (lower affinity), while the Ki for the D3 receptor remained in the low nanomolar range. nih.gov This suggests that the binding pocket of the D3 receptor can accommodate bulkier substituents more favorably than the D2 receptor's binding site. nih.gov

Binding to Sigma Receptors (via Analogues)

Analogues of "this compound" have also been evaluated for their affinity at sigma (σ) receptors, which are recognized as a distinct class of proteins involved in various cellular functions and potential therapeutic targets. nih.govsigmaaldrich.com The aforementioned series of (R)-N-(1-alkyl-2-pyrrolidinylmethyl)-naphthamides demonstrated significant binding to both sigma-1 (σ1) and sigma-2 (σ2) receptor subtypes. nih.gov

The structural modifications, particularly the N-alkyl substitutions, that influence dopamine receptor affinity also have a pronounced effect on sigma receptor binding. nih.gov The affinity and selectivity for σ1 versus σ2 receptors are modulated by the nature of the amine moiety and the attached alkyl groups. nih.gov For instance, within this naphthamide series, certain compounds showed high affinity for both sigma subtypes, while others displayed a degree of selectivity. nih.gov The piperidine moiety itself is considered a critical structural element for sigma-1 receptor activity in many classes of compounds. nih.gov

| N-Alkyl Substituent | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) |

|---|---|---|

| n-Propyl | 1.6 | 11.0 |

| n-Butyl | 1.5 | 10.0 |

| Cyclobutyl | 2.1 | 10.7 |

| Cyclopentyl | 2.0 | 10.2 |

| Cyclohexyl | 2.4 | 10.0 |

| Cycloheptyl | 2.5 | 14.1 |

Binding to Nicotinic Receptors (via Analogues)

The structural motifs of pyrrolidine and piperidine are present in many ligands that interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). Studies on various piperidine derivatives have demonstrated their ability to interact with the nAChR complex. nih.gov For example, research on methyl-substituted analogues of nicotine, which contains a pyrrolidine ring, has revealed that modifications to this ring significantly impact binding and functional activity at different nAChR subtypes, such as α7 and α4β2. nih.gov This indicates that the pyrrolidinium (B1226570) moiety plays a crucial role in the binding mode at these receptors. nih.gov

Similarly, studies on pyrrolidinyl-substituted benzofurans and benzodioxanes have reported high affinity for α4β2 nAChRs. unimi.it The affinity and selectivity of these analogues are influenced by the substitution pattern on the aromatic portion of the molecule, but the pyrrolidinyl group remains a key pharmacophoric element for receptor interaction. unimi.it These findings suggest that analogues of "this compound" could potentially interact with nAChRs, although specific binding data for this exact compound or its direct analogues are not extensively documented in the reviewed literature.

Opioid Receptor Binding (via Analogues)

The piperidine scaffold is a well-established pharmacophore in many potent opioid receptor ligands. nih.gov Research into 4-substituted piperidine and piperazine (B1678402) analogues has shown that these compounds can exhibit a range of binding affinities for the µ-opioid receptor (MOR) and δ-opioid receptor (DOR). nih.gov The nature of the substituents on the piperidine ring and the length of alkyl chains can modulate both affinity and selectivity between opioid receptor subtypes. nih.gov For example, certain 4-substituted piperidines display low nanomolar binding affinity for the MOR. nih.gov While these are not direct analogues of "this compound," the data underscores the importance of the piperidine core in opioid receptor recognition. The potential for analogues of the subject compound to bind to opioid receptors is plausible given this structural overlap.

Computational Modeling of Ligand-Target Interactions

Computational modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, provide a theoretical framework for understanding how ligands like "this compound" and its analogues interact with their biological targets at an atomic level. nih.govmdpi.com These methods can predict binding modes, identify key intermolecular interactions, and help rationalize observed structure-activity relationships. nih.gov

Studies involving piperidine and piperazine-based compounds have utilized molecular docking to investigate their binding poses within the active sites of receptors like the dopamine D2 receptor and the sigma-1 receptor. nih.govnih.gov For sigma-1 receptor ligands, computational studies have revealed that a basic amino group, such as the nitrogen in the piperidine or pyrrolidine ring, often forms a crucial multi-polar interaction with key acidic residues, like Glu172. nih.govrsc.org The surrounding hydrophobic domains of the ligand then engage with hydrophobic pockets within the receptor's binding site. nih.gov

Molecular dynamics simulations further enhance this understanding by revealing the dynamic nature of the ligand-receptor complex over time. nih.govnih.gov These simulations have been used to analyze the stability of binding poses and to identify the specific amino acid residues that have sustained interactions with the ligand. nih.govnih.gov For example, MD simulations of piperidine derivatives at the sigma-1 receptor have highlighted crucial contacts with specific amino acid residues that stabilize the ligand within the binding pocket. nih.gov Such computational insights are invaluable for the rational design of new analogues with improved affinity and selectivity. nih.gov

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding how ligands, such as analogues of this compound, fit into the active site of a protein.

Docking studies on various piperidine and pyrrolidine derivatives have been crucial in predicting their binding modes with several key enzymes. For instance, in studies of cholinesterase inhibitors, docking simulations for N-(2-(piperidine-1-yl)ethyl)benzamide derivatives revealed that the piperidine ring often positions itself within the catalytic anionic site (CAS) of the acetylcholinesterase (AChE) enzyme nih.gov. Similarly, in the context of tyrosinase inhibition, docking studies suggest that piperidine-containing cinnamide derivatives can occupy the enzyme's active site, with specific substituents oriented towards the catalytic copper ions nih.gov. For inhibitors of trypanothione (B104310) reductase (TR), a vital enzyme in trypanosomatid parasites, docking has shown that piperidine-containing compounds can bind within the wide substrate cavity, competing with the natural substrate, trypanothione mdpi.comnih.gov. These predictive models are invaluable for rational drug design, allowing researchers to visualize and refine ligand-protein interactions to enhance binding affinity and specificity.

| Enzyme Target | Analogue Class | Predicted Binding Mode/Location | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Benzamide (B126) Piperidine Derivatives | Piperidine moiety binds to the Catalytic Anionic Site (CAS). | nih.gov |

| Tyrosinase | Cinnamide Piperidine/Pyrrolidine Derivatives | Occupies the active site with functional groups oriented toward catalytic copper ions. | nih.gov |

| Trypanothione Reductase (TR) | 2-Iminobenzimidazoles with Piperidine | Binds within the wide trypanothione substrate cavity. | mdpi.comnih.gov |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions)

The stability of a ligand-protein complex is governed by a network of non-covalent intermolecular interactions. Computational analyses of docked analogues of this compound have identified the key interactions that drive their binding affinity.

Hydrogen Bonds: These are critical for the specificity of ligand binding. In studies of benzamide derivatives targeting acetylcholinesterase, a significant hydrogen bond was often predicted between the carbonyl group of the ligand and the hydroxyl group of the amino acid residue Tyrosine 121 (Tyr121) in the active site nih.gov. For pyrrolidine derivatives designed as enzyme inhibitors, hydrogen bonds frequently involve the nitrogen atom of the pyrrolidine ring and acidic residues like aspartic acid, or the carbonyl groups of the ligand with residues like glycine (B1666218) nih.govresearchgate.net.

| Enzyme Target | Analogue Class | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | Benzamide Piperidine Derivatives | Tyr121 | Hydrogen Bond | nih.gov |

| Acetylcholinesterase (AChE) | Benzamide Piperidine Derivatives | Phe330, Phe331, Tyr334 | Hydrophobic | nih.gov |

| Tyrosinase | Mercaptobenzimidazoles | Specific A chain residues | Hydrogen Bonds & Hydrophobic | nih.gov |

| Trypanothione Reductase (TR) | Substituted Piperidines | Apolar residues in binding pocket | Hydrophobic | frontiersin.org |

Binding Energy Calculations

Binding energy is a metric used to estimate the strength of the interaction between a ligand and its target protein. Lower binding energy values (more negative) typically indicate a more stable and favorable interaction. These values are calculated during molecular docking simulations and can be used to rank potential inhibitors.

For newly designed pyrrolidine derivatives targeting the MDM2 protein, the most promising compound showed a high affinity with a binding energy of -9.4 kcal/mol, which was superior to both a reference compound from the dataset (-8.8 kcal/mol) and a known inhibitor, Nutlin-3 (-8.2 kcal/mol) scispace.com. In studies of dispiro pyrrolidine derivatives as cholinesterase inhibitors, compounds exhibited binding energies against butyrylcholinesterase ranging from -8.3 to -9.0 kcal/mol researchgate.net. These calculations are essential for the virtual screening and prioritization of compounds for synthesis and biological testing. While specific binding energy calculations for this compound are not available, data from its analogues underscore the potential for this scaffold to form high-affinity interactions with biological targets.

| Target | Analogue Class | Reported Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| MDM2 Protein | Pyrrolidine Derivatives (Predicted) | -9.4 | scispace.com |

| Butyrylcholinesterase (BChE) | Dispiro Pyrrolidine Derivatives | -8.3 to -9.0 | researchgate.net |

| Acetylcholinesterase (AChE) | Dispiro Pyrrolidine Derivatives | -8.0 | researchgate.net |

Enzyme Interaction Studies (e.g., Tyrosinase, Cholinesterases, Trypanothione Reductase via Analogues)

In vitro enzyme assays provide concrete evidence of the biological activity predicted by computational models. Studies on analogues of this compound have demonstrated significant inhibitory activity against several therapeutically relevant enzymes.

Tyrosinase: This enzyme is a key target for treating hyperpigmentation disorders. Cinnamide derivatives bearing pyrrolidine and piperidine moieties have been shown to be effective tyrosinase inhibitors. Compounds featuring a 2,4-dihydroxyphenyl group were particularly active, with some showing inhibition percentages over 95%, far exceeding that of the standard inhibitor, kojic acid nih.gov. Kinetic analyses have revealed that different analogues can act as competitive, non-competitive, or mixed-type inhibitors, depending on their specific chemical structure nih.govmdpi.com.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are primary targets in the management of Alzheimer's disease. A variety of piperidine-containing compounds have been synthesized and evaluated as cholinesterase inhibitors ijpsi.org. For example, certain dispiro pyrrolidine derivatives showed potent AChE inhibition with IC50 values as low as 1.37 µM researchgate.net. In another study, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives yielded a compound with an IC50 of 13 nM against AChE, demonstrating significantly higher potency than the reference drug donepezil (B133215) nih.gov. Some derivatives exhibit selectivity for AChE over BChE, while others act as dual inhibitors acgpubs.org.

Trypanothione Reductase (TR): This enzyme is essential for the survival of trypanosomatid parasites, which cause diseases like African trypanosomiasis and Chagas disease. Since TR is absent in humans, it is an excellent drug target. High-throughput screening has identified 2-iminobenzimidazoles with piperidine moieties as a novel class of TR inhibitors nih.gov. Structure-activity relationship studies on these and other piperidine-containing scaffolds have shown that inhibitory activity is sensitive to the substituents on the piperidine ring nih.govfrontiersin.org. Some analogues competitively inhibit the enzyme, showing activity against the parasites in vitro with low cytotoxicity to human cells mdpi.comnih.gov.

| Enzyme | Analogue Class | Key Finding / Potency (IC50) | Reference |

|---|---|---|---|

| Tyrosinase | Cinnamide Piperidine/Pyrrolidine Derivatives | >95% inhibition, superior to kojic acid. | nih.gov |

| Acetylcholinesterase (AChE) | Dispiro Pyrrolidine Derivatives | 1.37 µM | researchgate.net |

| Acetylcholinesterase (AChE) | Benzamide Piperidine Derivatives | 13 nM | nih.gov |

| Butyrylcholinesterase (BChE) | Piperidinone Derivatives | 17.28 µM | acgpubs.org |

| Trypanothione Reductase (TR) | 2-Iminobenzimidazoles with Piperidine | Potent inhibition (IC50 ≤ 10 µM) and trypanocidal activity. | nih.gov |

Future Directions and Emerging Research Opportunities

Development of Next-Generation Chiral Catalysts

The core structure of (R)-(+)-1-(2-Pyrrolidinylmethyl)piperidine makes it an ideal candidate for the development of novel chiral catalysts. Future research will likely focus on modifying this scaffold to fine-tune its steric and electronic properties, leading to catalysts with enhanced activity, selectivity, and broader substrate scope.

One promising direction is the synthesis of derivatives bearing tertiary alcohols, which can be achieved through methods like nickel-catalyzed enantioselective reductive cyclization of N-alkynones. researchgate.net Applying such strategies to precursors of this compound could yield a new class of catalysts where the hydroxyl group can participate in hydrogen bonding interactions, influencing the transition state of a reaction and improving stereocontrol.

Furthermore, the development of organocatalysts derived from this diamine for reactions such as the enantioselective Michael addition is a key area of interest. rsc.org By introducing specific functional groups onto the pyrrolidine (B122466) or piperidine (B6355638) rings, researchers can create catalysts that are highly effective for specific transformations, such as the synthesis of complex chiral molecules. rsc.org The modular nature of the scaffold allows for systematic modifications and the creation of a catalyst library for high-throughput screening.

| Catalyst Modification Strategy | Potential Application | Desired Outcome |

| Introduction of bulky substituents | Asymmetric aldol (B89426) reactions | Enhanced facial selectivity |

| Incorporation of hydrogen-bond donors | Michael additions | Increased substrate activation and stereocontrol |

| Metal complexation (e.g., with Rh, Ir) | Asymmetric hydrogenation | Access to enantioenriched products |

| Functionalization for immobilization | Continuous flow catalysis | Improved catalyst recyclability and process efficiency |

Advanced Spectroscopic Techniques for In-Situ Mechanism Elucidation

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts. The application of advanced spectroscopic techniques for in-situ and operando studies of reactions catalyzed by this compound and its derivatives will be a major focus of future research.

In-situ Infrared (IR) spectroscopy, for instance, can provide real-time information on the formation and consumption of reactants, intermediates, and products. york.ac.ukosti.govresearchgate.net This technique can be used to monitor the kinetics of a reaction and identify key catalytic species. osti.gov For example, by observing changes in the vibrational frequencies of carbonyl groups in a substrate during an aldol reaction, researchers can gain insights into the mode of activation by the catalyst. york.ac.uk

Computational studies, such as Density Functional Theory (DFT) calculations, will play a complementary role in elucidating reaction pathways. rsc.orgresearchgate.net By modeling the transition states of a reaction, DFT can help to explain the origin of enantioselectivity and guide the design of catalysts with improved performance. researchgate.net The combination of in-situ spectroscopy and computational modeling will provide a powerful toolkit for unraveling the complex mechanisms of asymmetric catalysis.

Integration of Machine Learning in Predictive Catalysis and SAR Studies

The integration of machine learning (ML) is set to revolutionize the field of catalyst development. mdpi.comumich.eduresearchgate.net ML algorithms can be trained on existing experimental data to build predictive models for catalyst performance. nih.govnrel.govresearchgate.net For this compound, ML models could be developed to predict the enantioselectivity of a reaction based on the structure of the catalyst, the substrate, and the reaction conditions. nih.gov

These predictive models can accelerate the discovery of new catalysts by enabling virtual screening of large libraries of potential catalyst structures, thereby reducing the need for time-consuming and expensive experimental work. researchgate.netmdpi.com

Furthermore, ML can be employed in Quantitative Structure-Activity Relationship (QSAR) studies to understand the complex relationships between the molecular structure of a catalyst and its activity. nih.govmdpi.comresearcher.life By analyzing the features of the this compound scaffold that are most important for high enantioselectivity, researchers can gain valuable insights for the design of next-generation catalysts. nih.govresearchgate.net

| Machine Learning Application | Input Data | Predicted Output | Impact |

| Catalyst Performance Prediction | Catalyst structure, substrate structure, reaction conditions | Enantiomeric excess, yield | Accelerated discovery of optimal catalysts |

| QSAR Modeling | Molecular descriptors of catalyst analogues | Catalytic activity | Rational design of catalysts with improved properties |

| Reaction Optimization | Temperature, solvent, catalyst loading | Product yield and selectivity | Efficient identification of optimal reaction conditions |

| De Novo Catalyst Design | Desired product and stereochemistry | Novel catalyst structures | Innovation in catalyst design |

Exploration of New Chemical Transformations Mediated by the Compound

While this compound is known to be an effective ligand and organocatalyst for several reactions, there is significant potential for its application in a wider range of chemical transformations. Future research will focus on exploring its utility in novel synthetic methodologies.

For example, its potential as a catalyst in radical-mediated reactions is an underexplored area. mdpi.com The nitrogen atoms in the molecule could potentially coordinate to a metal catalyst, influencing the stereochemical outcome of a radical cyclization or addition reaction. Additionally, its use in multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, could lead to the efficient synthesis of novel chemical entities.

The unique stereochemical environment provided by the catalyst could also be exploited in dynamic kinetic resolution processes, allowing for the transformation of a racemic mixture into a single enantiomer of a product with high efficiency. researchgate.net The development of new reactions catalyzed by this compound will expand its utility in organic synthesis and provide access to a broader range of chiral building blocks. researchgate.net

Design of Highly Selective Molecular Probes Based on the Scaffold

The rigid, chiral scaffold of this compound makes it an attractive starting point for the design of highly selective molecular probes. nih.govnih.gov By attaching a fluorophore or other reporter group to the molecule, it can be converted into a probe that can be used to study biological processes or to detect specific analytes. nih.govrsc.org

A key area of future research will be the development of probes that can selectively target specific organelles within a cell. nih.gov For instance, by incorporating a lipophilic cation, the scaffold could be directed to the mitochondria, allowing for the study of mitochondrial function. nih.gov The inherent chirality of the molecule could be exploited to achieve enantioselective recognition of biological targets, such as proteins or nucleic acids. acs.orgnih.gov

Furthermore, the pyrrolidine-piperidine motif can serve as a versatile platform for creating probes for a variety of applications, including bioimaging, biosensing, and as tools for drug discovery. nih.govresearchgate.net The ability to systematically modify the structure of the scaffold will allow for the fine-tuning of the probe's properties, such as its binding affinity, selectivity, and photophysical characteristics. xmu.edu.cn

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing (R)-(+)-1-(2-Pyrrolidinylmethyl)piperidine?

The synthesis typically involves multi-step reactions, including alkylation and coupling strategies. For example, piperidine derivatives are often synthesized via nucleophilic substitution using precursors like 2-pyrrolidinylmethyl halides and piperidine under basic conditions (e.g., NaOH in dichloromethane) . Purification steps, such as column chromatography or recrystallization, are critical to achieving high purity (>97%), as noted in piperidine derivative syntheses . Reaction optimization (e.g., temperature, solvent choice) is essential to improve yields and stereochemical fidelity .

Q. What spectroscopic techniques are used to confirm the structure and stereochemistry of this compound?

- NMR : Proton and carbon NMR are standard for confirming substituent positions and stereochemistry. For instance, distinct splitting patterns in the 1H NMR spectrum (e.g., signals for pyrrolidine and piperidine protons between δ 1.5–3.5 ppm) help identify structural motifs .

- Chiral HPLC or polarimetry : Required to verify the (R)-(+) enantiomeric purity, as racemization can occur during synthesis .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation risks, as piperidine derivatives may release toxic vapors .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent effects). Methodological strategies include:

- Standardized protocols : Replicate studies using identical concentrations (e.g., 10–100 µM) and solvent systems (e.g., DMSO <1% v/v) .

- Meta-analysis : Compare data across studies while controlling for variables like enantiomeric purity, which can drastically alter biological activity .

- Dose-response curves : Establish EC50/IC50 values under controlled conditions to validate potency claims .

Q. What computational approaches predict the biological activity and binding modes of this compound?

- Molecular docking : Tools like AutoDock Vina model interactions with targets such as NMDA receptors or sigma-1 proteins, leveraging the compound’s piperidine-pyrrolidine scaffold .

- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to guide analog design .

- DFT calculations : Assess stereoelectronic effects influencing receptor binding, particularly the (R)-configuration’s role in chiral recognition .

Q. How can reaction conditions be optimized to enhance enantioselectivity during synthesis?

- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce enantiomeric excess (>90%) .

- Solvent effects : Polar aprotic solvents (e.g., THF) may improve reaction kinetics and selectivity .

- In situ monitoring : Techniques like FT-IR or LC-MS track intermediate formation, enabling real-time adjustments .

Q. What in vitro models are suitable for evaluating the neuropharmacological potential of this compound?

- Primary neuronal cultures : Assess neuroprotective effects against glutamate-induced excitotoxicity .

- Radioligand binding assays : Quantify affinity for receptors like σ-1 or dopamine transporters using tritiated ligands .

- Patch-clamp electrophysiology : Measure ion channel modulation (e.g., NMDA receptor currents) in transfected HEK293 cells .

Q. How does stereochemical purity impact the compound’s metabolic stability in preclinical studies?

- Pharmacokinetic profiling : Compare enantiomers using LC-MS/MS to quantify plasma half-life and hepatic clearance. The (R)-enantiomer may exhibit slower metabolism due to steric hindrance at cytochrome P450 active sites .

- Chiral stability assays : Incubate the compound in liver microsomes to assess racemization rates under physiological conditions .

Methodological Considerations

- Data validation : Cross-reference spectral data with NIST Chemistry WebBook entries for accuracy .

- Contaminant analysis : Use GC-MS to detect trace solvents (e.g., dichloromethane) from synthesis .

- Ethical reporting : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products